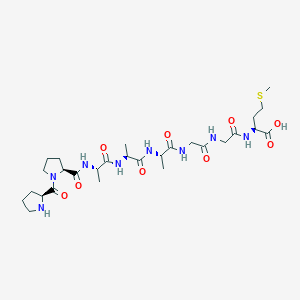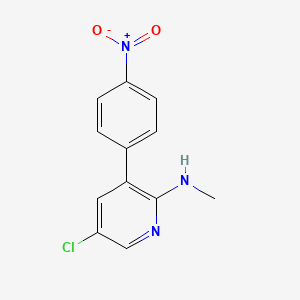
2-Pyridinamine, 5-chloro-N-methyl-3-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinamine, 5-chloro-N-methyl-3-(4-nitrophenyl)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chloro group, a methyl group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-chloro-N-methyl-3-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by chlorination and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur at the correct positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-Pyridinamine, 5-chloro-N-methyl-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted pyridine derivatives.
科学研究应用
2-Pyridinamine, 5-chloro-N-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-Pyridinamine, 5-chloro-N-methyl-3-(4-nitrophenyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
2-Pyridinamine, 5-methyl-: This compound has a similar pyridine structure but lacks the chloro and nitrophenyl groups.
2-Chloro-3-pyridinamine: Similar in structure but with different substitution patterns on the pyridine ring.
Uniqueness
2-Pyridinamine, 5-chloro-N-methyl-3-(4-nitrophenyl)- is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the chloro, methyl, and nitrophenyl groups allows for a wide range of chemical modifications and applications that are not possible with simpler pyridine derivatives.
属性
CAS 编号 |
823202-06-8 |
|---|---|
分子式 |
C12H10ClN3O2 |
分子量 |
263.68 g/mol |
IUPAC 名称 |
5-chloro-N-methyl-3-(4-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H10ClN3O2/c1-14-12-11(6-9(13)7-15-12)8-2-4-10(5-3-8)16(17)18/h2-7H,1H3,(H,14,15) |
InChI 键 |
HQBBZLHNRBJLNO-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=N1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)
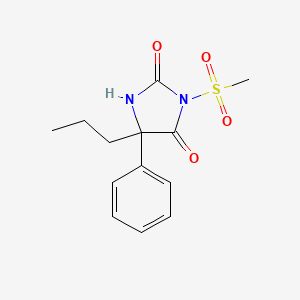
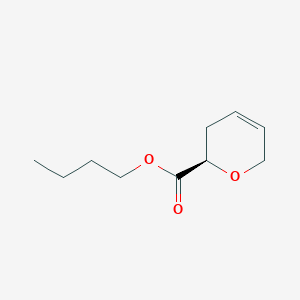
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
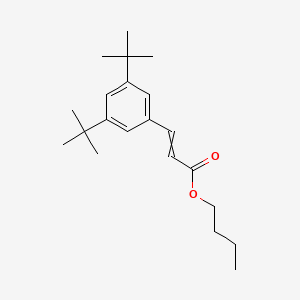
![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)

![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)

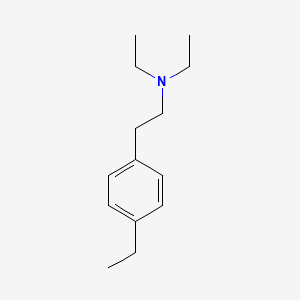
![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)
